molecular formula C11H22O3S B12534246 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid CAS No. 652968-21-3

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid

Cat. No.: B12534246
CAS No.: 652968-21-3
M. Wt: 234.36 g/mol
InChI Key: ZIEVAWXSNYTOMT-UHFFFAOYSA-N
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Description

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of a hexyloxy group and a methylsulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid typically involves the following steps:

    Formation of Hexyloxy Intermediate: The initial step involves the preparation of a hexyloxy intermediate through the reaction of hexanol with an appropriate halide under basic conditions.

    Introduction of Methylsulfanyl Group:

    Formation of Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The hexyloxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexyloxy)-4-(methylthio)butanoic acid: Similar structure but with a different sulfur-containing group.

    2-(Hexyloxy)-4-(ethylsulfanyl)butanoic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

652968-21-3

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

2-hexoxy-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22O3S/c1-3-4-5-6-8-14-10(11(12)13)7-9-15-2/h10H,3-9H2,1-2H3,(H,12,13)

InChI Key

ZIEVAWXSNYTOMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CCSC)C(=O)O

Origin of Product

United States

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